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Compound of Interest

Compound Name: BAY-155

Cat. No.: B15572040

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information regarding the off-target effects and selectivity
profile of BAY-155, a potent and selective inhibitor of the menin-Mixed Lineage Leukemia
(MLL) interaction.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action of BAY-155?

Al: BAY-155 is a small molecule inhibitor that competitively binds to a pocket on the menin
protein, disrupting its interaction with the MLL1 protein (and its oncogenic fusion partners). This
protein-protein interaction is crucial for the leukemogenic activity of MLL fusion proteins in
certain types of leukemia, such as acute myeloid leukemia (AML) and acute lymphoblastic
leukemia (ALL). By blocking this interaction, BAY-155 leads to the downregulation of key target
genes like MEIS1, and the upregulation of differentiation markers such as CD11b and MNDA,
ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.[1]

Q2: How does the selectivity of BAY-155 compare to other menin-MLL inhibitors like MI-5037?

A2: BAY-155 has demonstrated a significantly improved selectivity profile when compared to
the earlier generation menin-MLL inhibitor, MI-503.[2] In a broad panel of safety pharmacology
assays, BAY-155 shows minimal interaction with a wide range of off-target proteins at
concentrations where it potently inhibits the menin-MLL interaction.
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Q3: What are the known off-target effects of BAY-155 at therapeutic concentrations?

A3: At a concentration of 10 uM, which is significantly higher than its potent IC50 of 8 nM for
the menin-MLL interaction, BAY-155 exhibits a clean off-target profile with minimal significant
interactions in a safety pharmacology panel.[2] This suggests a low potential for off-target
mediated side effects at therapeutically relevant concentrations. For a detailed breakdown of
the screening results, please refer to the data presented in the "Quantitative Data Summary"
section.

Q4: | am observing unexpected toxicity in my cell-based assays with BAY-155. What could be
the cause?

A4: While BAY-155 is highly selective, it is crucial to consider the following:

o Compound Concentration: Ensure you are using a concentration of BAY-155 that is relevant
to its on-target potency (IC50 = 8 nM). High micromolar concentrations may lead to non-
specific effects.

¢ Cell Line Sensitivity: The anti-proliferative effects of BAY-155 are most pronounced in cancer
cell lines with MLL rearrangements.[2] Limited effects are observed in most solid tumor
models.

» Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent
across all experimental conditions and is at a level that is non-toxic to your specific cell line.

» On-Target Differentiation Effects: In MLL-rearranged leukemia cells, inhibition of the menin-
MLL interaction can induce cellular differentiation, which may be misinterpreted as a toxic
effect. It is advisable to assess markers of differentiation alongside viability.

Quantitative Data Summary

The following table summarizes the selectivity profile of BAY-155 in comparison to MI-503
against a panel of safety pharmacology-relevant targets. The data represents the percent
inhibition of binding or activity at a concentration of 10 uM.
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Target Class Target BA\_(-:_E_-’S (% MI-?O-3- (%
Inhibition at 10 yM)  Inhibition at 10 uM)

GPCRs Adenosine Al <50% <50%
Adrenergic al <50% <50%

Adrenergic a2 <50% >50%

Adrenergic 1 <50% <50%

Angiotensin AT1 <50% <50%

Cannabinoid CB1 <50% >50%

Dopamine D1 <50% <50%

Dopamine D2 <50% <50%

Muscarinic M1 <50% <50%

Muscarinic M2 <50% <50%

Muscarinic M3 <50% >50%

Serotonin 5-HT1A <50% <50%

Serotonin 5-HT2A <50% >50%

Ca2+ Channel (L-

lon Channels <50% >50%
type)
K+ Channel (hERG) <50% <50%
Na+ Channel (Site 2) <50% <50%
Transporters Dopamine Transporter  <50% <50%
Norepinephrine
<50% <50%
Transporter
Serotonin Transporter <50% >50%
Enzymes COX-1 <50% <50%
COX-2 <50% <50%
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PDE3 <50% <50%

PDE4 <50% <50%

Data is estimated from the graphical representation in Brzezinka K, et al. Cancers (Basel).
2020 Jan 14;12(1):201.

Experimental Protocols
Fluorescence Polarization (FP) Assay for Menin-MLL
Interaction

This assay is used to determine the potency of inhibitors in disrupting the interaction between
menin and an MLL-derived peptide.

Materials:

Purified, recombinant full-length human menin protein.

Fluorescently labeled peptide derived from MLL (e.g., FITC-labeled MLL4-15).

Assay Buffer: 20 mM Tris-HCI (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

BAY-155 stock solution in DMSO.

384-well, low-volume, black, round-bottom plates.

Fluorescence polarization plate reader.
Procedure:

¢ Prepare serial dilutions of BAY-155 in DMSO. Further dilute the compound in Assay Buffer to
the desired final concentrations.

¢ Prepare a master mix of menin protein and the fluorescently labeled MLL peptide in Assay
Buffer. The final concentrations will need to be optimized but are typically in the low
nanomolar range.
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e Add the BAY-155 dilutions or vehicle control (DMSO in Assay Buffer) to the wells of the 384-
well plate.

e Add the menin/MLL peptide master mix to all wells.

e Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the
binding to reach equilibrium.

e Measure the fluorescence polarization on a plate reader with appropriate excitation and
emission filters for the fluorophore used.

o Calculate the IC50 value by plotting the decrease in fluorescence polarization as a function
of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular
environment.

Materials:

e MLL-rearranged leukemia cell line (e.g., MV-4-11).

e Complete cell culture medium.

e BAY-155 stock solution in DMSO.

o Phosphate-Buffered Saline (PBS).

 Lysis Buffer (e.g., PBS with protease and phosphatase inhibitors).
» PCR tubes.

e Thermocycler.

o Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).
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o Centrifuge.

o SDS-PAGE and Western blotting reagents.
e Primary antibody against menin.

o HRP-conjugated secondary antibody.

e Chemiluminescent substrate.

Procedure:

o Culture the cells to the desired density.

o Treat the cells with various concentrations of BAY-155 or vehicle control (DMSO) for a
defined period (e.g., 1-2 hours) at 37°C.

o Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.
 Aliquot the cell suspension into PCR tubes.

e Heat the tubes at a range of temperatures in a thermocycler for a short duration (e.g., 3
minutes). A typical temperature range would be from 40°C to 70°C.

e Cool the samples to room temperature.

e Lyse the cells to release the soluble proteins.

o Centrifuge the lysates at high speed to pellet the aggregated proteins.

o Carefully collect the supernatant containing the soluble protein fraction.

e Analyze the amount of soluble menin in the supernatant by Western blotting.

o Quantify the band intensities and plot the amount of soluble menin as a function of
temperature for both BAY-155-treated and vehicle-treated samples. A shift in the melting
curve to a higher temperature in the presence of BAY-155 indicates target engagement.
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Caption: Menin-MLL Signaling Pathway and the Mechanism of Action of BAY-155.
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Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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